
Cinepazet
Description
Cinepazet is an alpha-amino acid ester.
Q & A
Basic Research Questions
Q. What are the primary pharmacological mechanisms of Cinepazet Maleate in treating angina, and how do they inform experimental design?
this compound Maleate acts as a vasodilator, primarily targeting vascular smooth muscle to improve coronary blood flow. Researchers should design in vitro studies (e.g., isolated artery preparations) to measure dose-dependent relaxation effects, paired with in vivo models (e.g., rodent ischemia-reperfusion) to assess functional outcomes like infarct size reduction. Calcium channel modulation and nitric oxide pathways are key mechanistic foci .
Q. Which experimental models are validated for evaluating this compound’s efficacy in peripheral vascular disease?
Accepted models include:
- Hindlimb ischemia models (rodents) to measure blood flow recovery via laser Doppler.
- Endothelial dysfunction assays (e.g., acetylcholine-induced vasodilation in hypercholesterolemic rabbits).
- Microvascular permeability studies using Evans Blue dye extravasation. Ensure controls for confounding factors like systemic blood pressure changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s long-term safety profile?
Conflicting data on adverse effects (e.g., granulocytopenia in structurally similar compounds like Cinpazide Maleate) require:
- Post-hoc meta-analysis of historical trials, stratifying by dosage and patient subgroups.
- Pharmacovigilance studies using real-world data (e.g., WHO Vigibase) to detect rare events.
- Mechanistic toxicology studies (e.g., bone marrow progenitor cell assays) to isolate drug-specific vs. class-wide risks .
Q. What methodological approaches optimize comparative studies between this compound and other vasodilators (e.g., Clinofibrate)?
- Network meta-analysis to indirectly compare efficacy across trials lacking head-to-head data.
- PICOT framework : Define Population (e.g., Type II diabetes patients), Intervention (this compound), Comparison (Clinofibrate), Outcome (angiographic coronary diameter change), and Time (6-month follow-up) to standardize endpoints .
- Use covariate-adjusted regression to control for baseline lipid profiles or comorbidities .
Q. How should researchers address variability in pharmacokinetic data across demographic groups?
- Population pharmacokinetics (PopPK) modeling to identify covariates (e.g., age, renal function) influencing drug clearance.
- Physiologically based pharmacokinetic (PBPK) simulations for dose adjustments in hepatic impairment subgroups.
- Validate findings with bootstrap resampling to ensure robustness .
Q. Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing contradictory outcomes in this compound’s anti-anginal efficacy?
- Sensitivity analysis to test if results persist after excluding outlier studies.
- Bayesian hierarchical models to account for between-study heterogeneity.
- Cumulative meta-analysis to assess temporal trends in effect sizes .
Q. How can semantic similarity techniques improve dataset discovery for this compound research?
- Use ontology-based search engines (e.g., Google Dataset Search) with terms like "vasodilator pharmacokinetics" or "coronary blood flow datasets."
- Implement collaborative filtering to recommend datasets based on prior user interactions (e.g., "researchers who analyzed this compound’s NO pathway also accessed endothelial transcriptomics data") .
Q. Ethical & Safety Considerations
Q. What safeguards are critical when designing trials for this compound in populations with comorbid granulocytopenia risk?
- Stratified randomization to balance high-risk subgroups.
- DSMB (Data Safety Monitoring Board) oversight for early termination rules if hematologic adverse events exceed predefined thresholds.
- Baseline bone marrow biopsies in Phase I trials to establish safety benchmarks .
Q. Methodological Tools
Q. Which computational tools enhance this compound’s molecular interaction studies?
- Molecular docking software (AutoDock Vina) to predict binding affinities for calcium channels.
- MD (Molecular Dynamics) simulations (e.g., GROMACS) to analyze conformational changes in vascular receptors.
- QSAR (Quantitative Structure-Activity Relationship) models to optimize derivative compounds .
Q. Contradictory Evidence & Mitigation
Q. How should researchers reconcile disparities between preclinical efficacy and clinical trial outcomes for this compound?
- Reverse translational studies to re-examine animal models using clinical trial dosing regimens.
- Biomarker validation (e.g., coronary flow reserve via PET imaging) to bridge surrogate endpoints with hard outcomes.
- Trial simulation platforms (e.g., Certara’s Trial Simulator) to predict real-world effectiveness .
Properties
IUPAC Name |
ethyl 2-[4-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-5-28-19(24)14-21-8-10-22(11-9-21)18(23)7-6-15-12-16(25-2)20(27-4)17(13-15)26-3/h6-7,12-13H,5,8-11,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUOTWNXVDBCDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865121 | |
Record name | Ethyl {4-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23887-41-4 | |
Record name | Ethyl 4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-1-piperazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23887-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinepazet | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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